

4-Bromoisoquinolin-5-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **4-Bromoisoquinolin-5-amine**

Cat. No.: **B105031**

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CAS Number: 16552-65-1

This technical guide provides an in-depth overview of **4-Bromoisoquinolin-5-amine**, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling guidelines, and potential applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

4-Bromoisoquinolin-5-amine is a substituted isoquinoline derivative with a molecular formula of $C_9H_7BrN_2$ and a molecular weight of 223.07 g/mol .^[1] While experimentally determined physicochemical data is limited, computational predictions and data from related compounds provide valuable insights into its characteristics.

Table 1: Physicochemical Properties of **4-Bromoisoquinolin-5-amine** and Related Compounds

Property	4-Bromoisoquinolin-5-amine (Predicted)	4-Bromoisoquinoline (Experimental)	4-Bromoisoquinolin-1-amine (Experimental)
Molecular Formula	C ₉ H ₇ BrN ₂ [1]	C ₉ H ₆ BrN [2]	C ₉ H ₇ BrN ₂
Molecular Weight	223.07 [1]	208.05 [2]	223.07
Melting Point	Not available	39-43 °C	152-153 °C [3]
Boiling Point	Not available	280-285 °C [4]	343.9 °C (Predicted) [3]
Solubility	Not available	Not available	Not available
LogP	2.5795 [1]	2.8 [2]	Not available
Topological Polar Surface Area (TPSA)	38.91 Å ² [1]	12.89 Å ²	Not available

Synthesis and Purification

A detailed experimental protocol for the synthesis of **4-Bromoisoquinolin-5-amine** is not readily available in the public domain. However, a plausible synthetic route can be inferred from the synthesis of related compounds. One potential pathway involves the bromination of 5-aminoisoquinoline. The synthesis of a related compound, 4-Bromo-5-isoquinolinesulphonyl chloride, starts from 5-amino-4-bromoisoquinoline, suggesting that the target molecule is a viable synthetic intermediate.

A general procedure for the bromination of isoquinoline derivatives often involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a strong acid like sulfuric acid at low temperatures.[\[5\]](#) Purification is typically achieved through column chromatography.

Spectroscopic Data

Detailed spectroscopic data for **4-Bromoisoquinolin-5-amine** is not currently available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the positions of the bromine and amine substituents.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core.
- FTIR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm^{-1}), C-N stretching, and vibrations associated with the aromatic ring.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.07 g/mol), with a characteristic isotopic pattern due to the presence of a bromine atom.

Applications in Medicinal Chemistry

The isoquinoline scaffold is a prominent feature in many biologically active compounds and approved drugs.^[6] The presence of a bromine atom and an amino group on the **4-Bromoisoquinolin-5-amine** molecule provides two reactive sites for further chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries for drug discovery.

Derivatives of isoquinolines are known to act as kinase inhibitors, which are critical regulators of cellular signaling pathways.^[7] Dysregulation of these pathways is a hallmark of diseases such as cancer.^[7] Therefore, molecules synthesized from **4-Bromoisoquinolin-5-amine** could be designed to target the ATP-binding sites of specific kinases, thereby inhibiting their function.

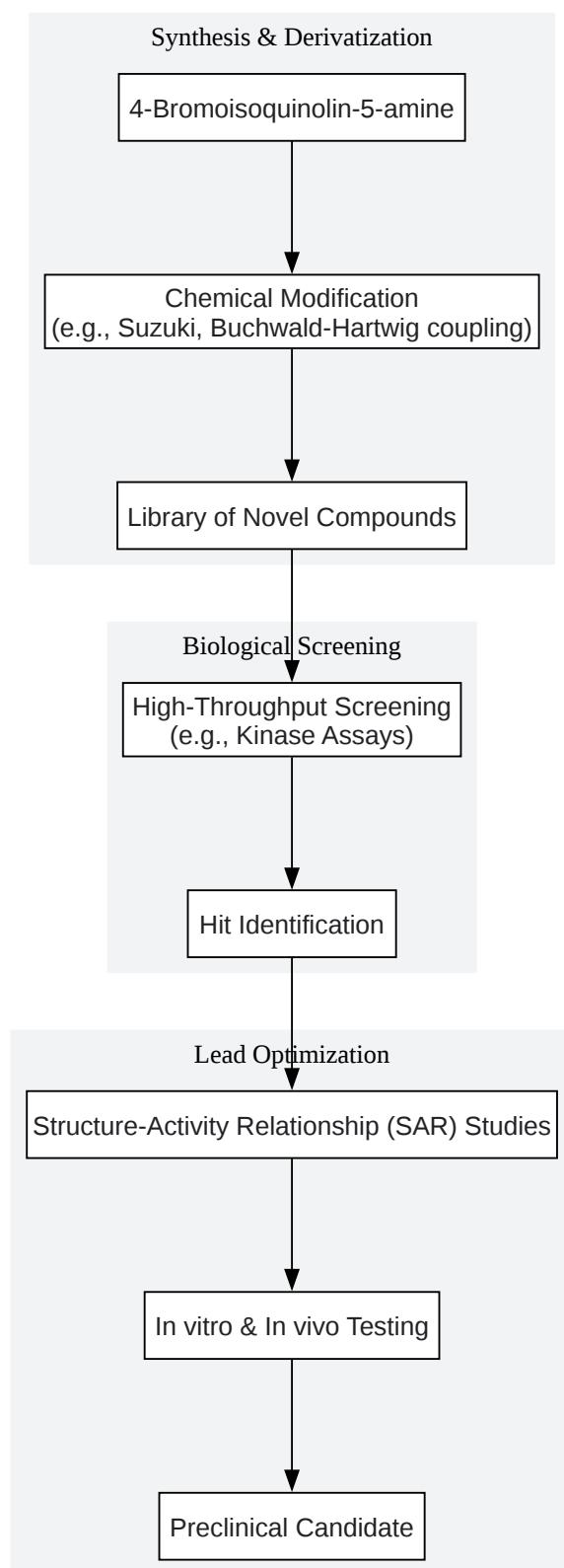
Potential Therapeutic Targets and Signaling Pathways:

While specific biological targets for **4-Bromoisoquinolin-5-amine** have not been identified, its structural similarity to other kinase inhibitors suggests it could be a scaffold for developing inhibitors of pathways such as:

- Receptor Tyrosine Kinase (RTK) Signaling: Many kinase inhibitors target RTKs like EGFR and VEGFR.

- Downstream Signaling Cascades: Inhibition of RTKs can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.

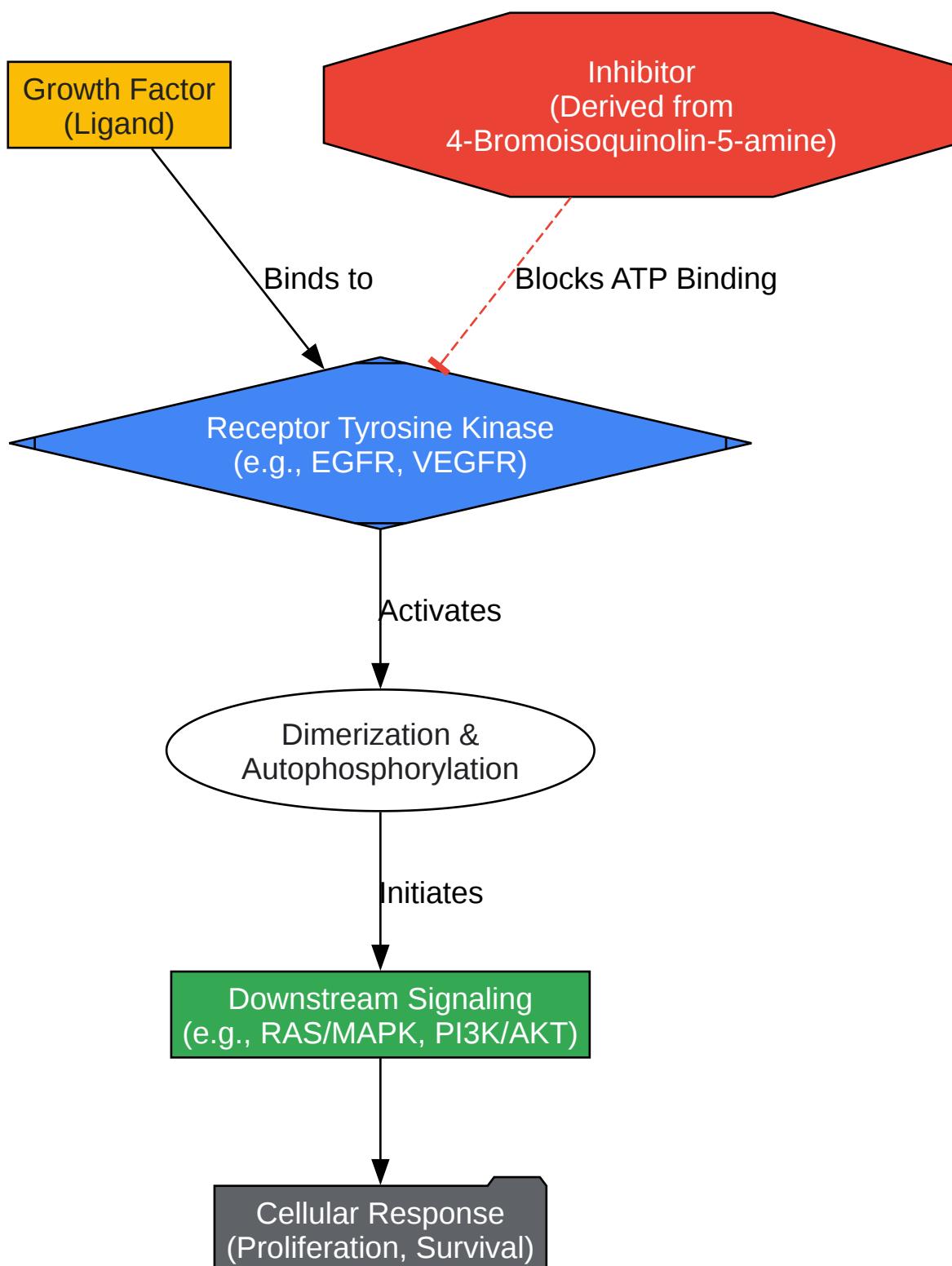
Below is a conceptual workflow for the utilization of **4-Bromoisoquinolin-5-amine** in a drug discovery program.



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Caption: Drug discovery workflow utilizing **4-Bromoisoquinolin-5-amine**.

The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that could be targeted by inhibitors derived from **4-Bromoisoquinolin-5-amine**.



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Caption: Generic RTK signaling pathway and point of inhibition.

Safety and Handling

Detailed safety information for **4-Bromoisoquinolin-5-amine** is not available. However, based on data for the closely related compound 4-bromoisoquinoline, it should be handled with care. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Storage: Store in a tightly closed container in a cool, dry place at 4°C, protected from light.[\[1\]](#)

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

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